2-(4-(4-氟苯基)-1H-1,2,3-三唑-5-甲酰胺基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

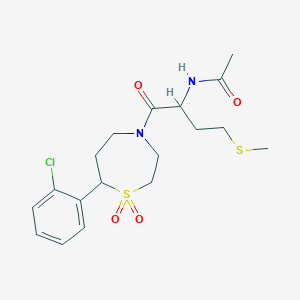

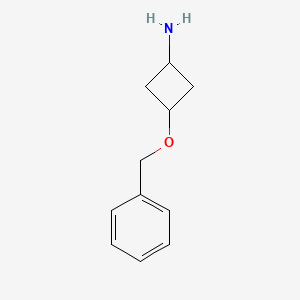

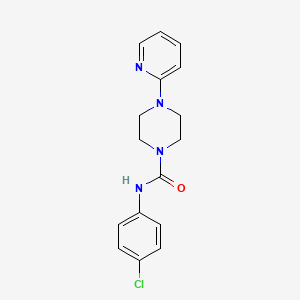

Ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate is a compound that can be associated with the broader class of 1,2,3-triazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves the use of "click chemistry," which is a highly efficient method involving organic azides and terminal alkynes. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is achieved by treating ethyl diazoacetate with aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles in good to high yields . This method could potentially be adapted for the synthesis of ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonding . These techniques could be applied to ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate to elucidate its molecular geometry and confirm its structural features.

Chemical Reactions Analysis

The reactivity of the 1,2,3-triazole ring allows for further functionalization and participation in various chemical reactions. The presence of a carboxy group in the related compounds suggests potential for transformation into other functional groups, which could be explored for ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate as well . Additionally, the compound's reactivity could be influenced by the fluorophenyl moiety, as fluorine atoms are known to affect the electronic properties of aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy . These methods can provide information on the thermal stability, decomposition patterns, and electronic transitions of the compounds. The solubility, polarity, and crystallinity of ethyl 2-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamido)acetate could be inferred from such studies. Additionally, the compound's potential biological activities, such as acetylcholinesterase inhibition, could be assessed through in vitro assays, as demonstrated for a related thiazole derivative .

科学研究应用

合成和表征

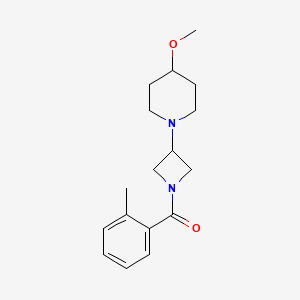

类似于 2-(4-(4-氟苯基)-1H-1,2,3-三唑-5-甲酰胺基)乙酸乙酯的化合物已被合成用于各种应用,从开发新的药物制剂到创建具有特定性质的材料。例如,合成用于测量细胞内 pH 值的氟化邻氨基苯酚衍生物展示了氟苯基衍生物在创建 pH 敏感探针中的用途,表明在生物和化学传感应用中具有潜在的用途 (Rhee、Levy 和 London,1995 年).

抗菌和抗癌活性

1,2,4-三唑的衍生物与 2-(4-(4-氟苯基)-1H-1,2,3-三唑-5-甲酰胺基)乙酸乙酯具有共同的结构基序,已对其抗菌特性进行了探索。例如,一些 1,2,4-三唑衍生物对测试微生物表现出良好的抗菌活性,表明在开发新的抗菌剂方面具有潜力 (Fandaklı 等,2012 年)。此外,含有 1,2,4-三唑单元的化合物已对其抗癌特性进行了评估,突出了含三唑化合物在癌症研究中的潜力 (Han 等,2018 年).

作用机制

未来方向

属性

IUPAC Name |

ethyl 2-[[5-(4-fluorophenyl)-2H-triazole-4-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O3/c1-2-21-10(19)7-15-13(20)12-11(16-18-17-12)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVGZXHWDAALQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=NNN=C1C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

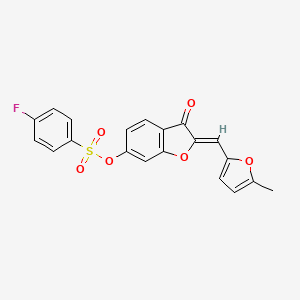

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)

![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)